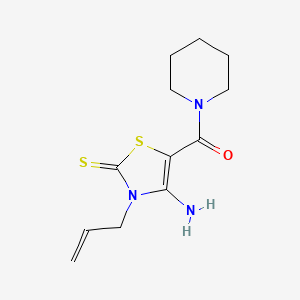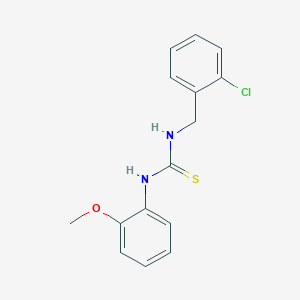
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid, also known as IMC-1, is a novel compound that has been gaining attention in the scientific community. It is a thiosemicarbazone derivative that has shown promising results in various research studies.
作用机制
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid exerts its pharmacological effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. It also inhibits the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA precursors. These mechanisms of action make N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid an effective agent against various types of cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been reported to modulate the immune system and reduce inflammation.
实验室实验的优点和局限性
One of the major advantages of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is its broad-spectrum activity against various types of cancer cells. It is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is its low solubility in water, which can make it difficult to use in some experimental settings.
未来方向
There are several future directions for the research on N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid. One potential area of research is the development of new formulations of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid that can improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid with other anti-cancer agents. Additionally, more research is needed to explore the potential use of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
Conclusion:
In conclusion, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a promising compound with potential therapeutic applications in various fields of medicine. Its broad-spectrum activity against cancer cells, antiviral, antibacterial, antifungal, and anti-inflammatory properties make it a valuable agent for further research. With continued research, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid may prove to be a valuable addition to the arsenal of drugs used to treat various diseases.
合成方法
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid can be synthesized by the reaction of 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then treated with methyl iodide to obtain the final product. The yield of the synthesis process is reported to be around 85%.
科学研究应用
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, antifungal, and anticancer properties. Several research studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-methyl-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-9(2)11-6-4-10(5-7-11)8-14-15-12(16)13-3/h4-9H,1-3H3,(H2,13,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELSXQLSAVMRE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)